molecular formula C14H11BrN2 B3010078 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 477886-77-4

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B3010078
CAS No.: 477886-77-4
M. Wt: 287.16
InChI Key: SQDVNPARUSXVHY-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry . The structure of this compound consists of a fused bicyclic system with a bromine atom at the 3-position, a methyl group at the 7-position, and a phenyl group at the 2-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can interact with various biomolecules . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine in laboratory settings. It is known that imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown significant reduction of bacterial load when treated with different doses in an acute TB mouse model .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that imidazo[1,2-a]pyridines can interact with various transporters or binding proteins .

Subcellular Localization

Imidazo[1,2-a]pyridines are known to interact with various compartments or organelles .

Preparation Methods

The synthesis of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the subsequent bromination, and no base is required for this reaction.

Chemical Reactions Analysis

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include TBHP for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDVNPARUSXVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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